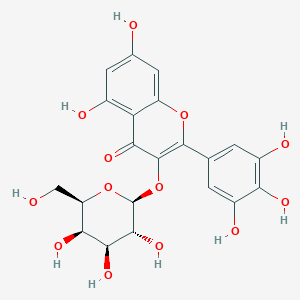

Myricetin 3-O-galactoside

Descripción general

Descripción

Miricetina 3-galactósido es un flavonoide glucósido de origen natural, específicamente un derivado galactósido de la miricetina. La miricetina es un flavonol, un tipo de flavonoide, que se distribuye ampliamente en el reino vegetal. La miricetina 3-galactósido se encuentra en diversas frutas, verduras y bebidas como el té y el vino. Es conocida por sus potentes propiedades antioxidantes y se ha estudiado por sus posibles beneficios para la salud, que incluyen efectos antiinflamatorios, anticancerígenos y cardioprotectores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de miricetina 3-galactósido se puede lograr mediante métodos enzimáticos. Un método de este tipo implica el uso de Escherichia coli (E. coli) modificada genéticamente como biocatalizador de células completas. Este proceso implica la expresión de enzimas glucosiltransferasas específicas que facilitan la unión de una unidad de galactosa a la miricetina .

Métodos de producción industrial: La producción industrial de miricetina 3-galactósido suele implicar la extracción de miricetina de fuentes vegetales seguida de una glicosilación enzimática. El uso de enfoques biotecnológicos, como la utilización de microorganismos modificados genéticamente, se ha explorado para mejorar el rendimiento y la eficiencia de la producción .

Análisis De Reacciones Químicas

Tipos de reacciones: La miricetina 3-galactósido experimenta diversas reacciones químicas, entre ellas:

Oxidación: La miricetina 3-galactósido puede oxidarse para formar quinonas y otros productos de oxidación.

Hidrólisis: La hidrólisis ácida o enzimática puede romper el enlace glucosídico, liberando miricetina y galactosa.

Sustitución: Los grupos hidroxilo de la porción de miricetina pueden participar en reacciones de sustitución, formando diversos derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Hidrólisis: Se pueden utilizar condiciones ácidas (por ejemplo, ácido clorhídrico) o glucosidasas específicas para la hidrólisis.

Sustitución: Se pueden utilizar reactivos como los cloruros de acilo o los haluros de alquilo para las reacciones de sustitución.

Productos principales:

Oxidación: Quinonas y otros derivados oxidados.

Hidrólisis: Miricetina y galactosa.

Sustitución: Diversos derivados de miricetina dependiendo de los sustituyentes introducidos.

Aplicaciones Científicas De Investigación

Osteogenic Differentiation and Anti-Osteoporotic Potential

Recent studies have demonstrated that M3G significantly influences the differentiation of human bone marrow-derived mesenchymal stromal cells (hBM-MSCs). In vitro experiments showed that M3G treatment enhanced osteoblastogenesis while inhibiting adipogenesis. Key findings include:

- Increased Osteoblast Markers : M3G treatment resulted in elevated levels of alkaline phosphatase (ALP) and RUNX2, which are critical markers for osteoblast differentiation. This was confirmed through RT-PCR and Western blot analyses .

- Mechanisms of Action : The activation of Wnt and BMP signaling pathways was identified as a mechanism through which M3G promotes osteoblast differentiation. Conversely, it inhibited adipogenic differentiation by downregulating PPARγ and other adipogenic transcription factors .

These findings suggest that M3G could be a promising nutraceutical for preventing or treating osteoporosis by modulating MSC differentiation.

Antioxidant and Anti-Inflammatory Properties

M3G exhibits notable antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Its antioxidant potential is attributed to its ability to scavenge free radicals effectively. Additionally, M3G has demonstrated anti-inflammatory effects in various studies:

- Antioxidant Activity : Research indicates that M3G can reduce oxidative stress markers, contributing to its role in preventing chronic diseases associated with inflammation .

- Anti-Inflammatory Effects : M3G has been shown to suppress pro-inflammatory cytokines, making it a candidate for managing inflammatory conditions .

Anti-Melanogenic Effects

M3G's ability to inhibit melanogenesis presents significant implications for dermatological applications:

- Mechanism of Action : In studies involving B16F10 melanoma cells, M3G suppressed melanin production by inhibiting tyrosinase activity and reducing the expression of melanogenic proteins such as microphthalmia-associated transcription factor (MITF) and tyrosinase-related proteins (TRP)-1 and TRP-2 .

- Potential Applications : These properties suggest that M3G could be formulated into skincare products aimed at treating hyperpigmentation and other skin disorders related to excessive melanin production.

Enzymatic Synthesis and Bioavailability

The synthesis of M3G through biotechnological methods has made it more accessible for research and potential commercial applications:

- Biotechnological Production : Engineered E. coli strains have been developed to produce M3G efficiently, achieving yields of approximately 29.7 mg/L. This method enhances the compound's availability for further research and application in nutraceuticals .

- Improved Solubility : The glycosylation of myricetin into M3G improves its water solubility and oral bioavailability, making it more effective as a dietary supplement .

Summary Table of Biological Activities

Mecanismo De Acción

La miricetina 3-galactósido ejerce sus efectos principalmente a través de su actividad antioxidante. Puede eliminar los radicales libres y regular al alza las enzimas antioxidantes, reduciendo así el estrés oxidativo. Además, modula diversas vías de señalización implicadas en la inflamación, la apoptosis y la proliferación celular. Por ejemplo, puede inhibir la vía del factor nuclear-kappa B (NF-κB), que desempeña un papel clave en la inflamación y el cáncer .

Comparación Con Compuestos Similares

La miricetina 3-galactósido es similar a otros flavonoides glucósidos como la quercetina 3-galactósido y el kaempferol 3-galactósido. es único por su patrón específico de glicosilación y la presencia de múltiples grupos hidroxilo, que contribuyen a sus distintas actividades antioxidantes y biológicas .

Compuestos similares:

- Quercetina 3-galactósido

- Kaempferol 3-galactósido

- Miricetina 3-ramnósido

- Miricetina 3-arabinósido

Actividad Biológica

Myricetin 3-O-galactoside (M3G) is a flavonol glycoside derived from myricetin, a naturally occurring flavonoid known for its diverse biological activities. This article explores the biological activity of M3G, focusing on its antioxidant, anti-inflammatory, and osteogenic properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

M3G is characterized by a galactose moiety attached to the 3-O position of the myricetin backbone. This modification enhances its solubility and bioavailability compared to its aglycone counterpart, myricetin.

Antioxidant Activity

M3G exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The antioxidant capacity of M3G has been evaluated through various assays:

- Xanthine Oxidase Inhibition : M3G inhibited xanthine oxidase activity by 57% at a concentration of 100 µg/mL, demonstrating its potential to reduce reactive oxygen species (ROS) production .

- Lipid Peroxidation : The IC50 value for lipid peroxidation inhibition by M3G was determined to be 160 µg/mL, indicating a potent ability to protect cellular membranes from oxidative damage .

- Radical Scavenging : M3G effectively scavenges free radicals, contributing to its overall antioxidant profile.

Table 1: Antioxidant Activity of this compound

| Assay Type | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Xanthine Oxidase | 100 | 57 |

| Lipid Peroxidation | IC50 | 160 |

Anti-Inflammatory Effects

M3G has been shown to possess anti-inflammatory properties, particularly in skin cells. A study demonstrated that treatment with M3G significantly reduced the expression of pro-inflammatory cytokines in HaCaT keratinocytes exposed to UVA radiation:

- Cytokine Inhibition : At a concentration of 25 µM, M3G decreased levels of COX-2 by 51.7%, TNF-α by 66.6%, and IL-6 by 81.3%, indicating strong anti-inflammatory effects .

Table 2: Inhibition of Pro-Inflammatory Mediators by this compound

| Cytokine | Control Level (%) | M3G Level (25 µM) (%) | Reduction (%) |

|---|---|---|---|

| COX-2 | 100 | 48.3 | 51.7 |

| TNF-α | 100 | 33.4 | 66.6 |

| IL-6 | 100 | 18.7 | 81.3 |

Osteogenic Potential

Recent studies have highlighted the potential of M3G in promoting osteogenesis, making it a candidate for osteoporosis treatment. Research involving human bone marrow-derived mesenchymal stromal cells (hBM-MSCs) revealed:

- Osteoblast Differentiation : M3G treatment led to increased alkaline phosphatase (ALP) activity and extracellular mineralization markers, indicating enhanced osteoblast formation.

- Gene Expression Modulation : M3G upregulated RUNX2 and osteopontin transcription factors, essential for osteogenic differentiation .

Table 3: Effects of this compound on Osteoblast Differentiation

| Treatment | ALP Activity (Relative Units) | Mineralization (Absorbance at 540 nm) |

|---|---|---|

| Control | Baseline | Baseline |

| This compound (25 µM) | Increased | Increased |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of M3G:

- Antioxidant and Antigenotoxic Potentials : A study demonstrated that M3G not only scavenged free radicals but also showed antigenotoxic effects against mutagenic agents like aflatoxin B1 and H2O2 .

- Metabolic Engineering for Production : Research has focused on biosynthetic methods to produce M3G using engineered E. coli, achieving yields of up to 29.7 mg/L, which could facilitate further research into its therapeutic applications .

Propiedades

IUPAC Name |

5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15+,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHXFLPXBUAOJM-MGMURXEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166087 | |

| Record name | Myricetin 3-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myricetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15648-86-9 | |

| Record name | Myricetin 3-O-galactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15648-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricetin 3-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015648869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myricetin 3-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myricetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 - 201 °C | |

| Record name | Myricetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.